molecular formula C9H13NO6S B1259675 N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine CAS No. 622368-00-7

N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine

Cat. No. B1259675
CAS RN: 622368-00-7
M. Wt: 263.27 g/mol
InChI Key: AHFWWWFNCBRMIV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(3-oxo-3-carboxy-N-propyl)cysteine, also known as nac-OCPC or (R)-4-(2-acetamido-2-carboxyethylthio)-2-oxobutanoate, belongs to the class of organic compounds known as n-acyl-l-alpha-amino acids. These are n-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom. N-Acetyl-S-(3-oxo-3-carboxy-N-propyl)cysteine is slightly soluble (in water) and a moderately acidic compound (based on its pKa).

Scientific Research Applications

Identification in Cystathioninuria

N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine has been identified in the urine of a patient with cystathioninuria. This was achieved using liquid chromatography-mass spectrometry with an atmospheric pressure chemical ionization interface system (Zhang et al., 1995). This identification was significant as it revealed the presence of a new cystathionine metabolite in a medical condition.

Role in Neutrophil Activation

Research has shown that this compound significantly enhances superoxide generation in human neutrophils, a type of white blood cell. This activation is inhibited by certain protein tyrosine kinase inhibitors, indicating a specific pathway of cellular response (Ito et al., 1997).

Understanding Metabolic Pathways

This compound is also valuable in studying metabolic pathways. For example, its identification in certain conditions helps in understanding the metabolic processes and pathways involved in diseases like cystathioninuria (Okada et al., 1993).

Use in Analytical Chemistry

In analytical chemistry, derivatives of this compound have been used for specific purposes. For instance, the derivatization of S-carboxymethylcysteine to form N-acetyl, n-propyl S-carboxymethylcysteinate has been used for gas chromatographic separation of amino acids, which is crucial in protein analysis (Moodie & George, 1976).

properties

CAS RN

622368-00-7

Product Name

N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine

Molecular Formula

C9H13NO6S

Molecular Weight

263.27 g/mol

IUPAC Name

4-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-oxobutanoic acid

InChI

InChI=1S/C9H13NO6S/c1-5(11)10-6(8(13)14)4-17-3-2-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t6-/m0/s1

InChI Key

AHFWWWFNCBRMIV-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSCCC(=O)C(=O)O)C(=O)O

SMILES

CC(=O)NC(CSCCC(=O)C(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC(=O)C(=O)O)C(=O)O

Other CAS RN

622368-00-7

physical_description

Solid

synonyms

N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine
NAc-OCPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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